
Sec-butyl 4-methylbenzenesulfonate
Overview
Description
Sec-butyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C11H16O3S. It is a sulfonate ester derived from 4-methylbenzenesulfonic acid and sec-butyl alcohol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sec-butyl 4-methylbenzenesulfonate can be synthesized through the esterification of 4-methylbenzenesulfonic acid with sec-butyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Sec-butyl 4-methylbenzenesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonate ester group. It can react with various nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: The compound can be hydrolyzed in the presence of aqueous acids or bases to yield 4-methylbenzenesulfonic acid and sec-butyl alcohol.
Major Products:
- Substituted amines, alcohols, and thiols depending on the nucleophile used in the substitution reactions.
- 4-methylbenzenesulfonic acid and sec-butyl alcohol from hydrolysis reactions.
Scientific Research Applications
Organic Synthesis
Sec-butyl 4-methylbenzenesulfonate serves as a versatile intermediate in organic synthesis. Its reactivity allows it to undergo nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and thiols, leading to the formation of diverse substituted products .
Medicinal Chemistry
This compound has been explored for its potential as a precursor in synthesizing pharmaceutical compounds. Notably, derivatives of sulfonate esters have demonstrated significant anticancer activity. For instance, certain derivatives containing the 4-methylbenzenesulfonate scaffold were found to exhibit higher antiproliferative effects compared to standard treatments like imatinib .
Case Study: Anticancer Activity
In a study evaluating various sulfonate esters, compounds derived from the 4-methylbenzenesulfonate group showed IC₅₀ values below 0.3 µM against K562 cancer cells, indicating potent anticancer properties . The selectivity of these compounds towards cancer cells over normal cells was also noted, highlighting their therapeutic potential.
Industrial Applications
In industry, this compound is utilized in producing specialty chemicals and as a reagent in various chemical processes. Its ability to act as an electrophile makes it valuable for creating complex chemical structures efficiently .
Mechanism of Action
The mechanism of action of sec-butyl 4-methylbenzenesulfonate primarily involves nucleophilic substitution reactions. The sulfonate ester group is a good leaving group, making the compound susceptible to attack by nucleophiles. The reaction proceeds through the formation of a transition state where the nucleophile displaces the sulfonate group, resulting in the formation of the substituted product.
Comparison with Similar Compounds
Methyl 4-methylbenzenesulfonate: Similar in structure but with a methyl group instead of a sec-butyl group.
Ethyl 4-methylbenzenesulfonate: Contains an ethyl group in place of the sec-butyl group.
Isopropyl 4-methylbenzenesulfonate: Features an isopropyl group instead of the sec-butyl group.
Uniqueness: Sec-butyl 4-methylbenzenesulfonate is unique due to the presence of the sec-butyl group, which imparts different steric and electronic properties compared to its methyl, ethyl, and isopropyl analogs. These differences can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Biological Activity
Sec-butyl 4-methylbenzenesulfonate (CAS Number: 715-11-7) is an organic sulfonate ester derived from 4-methylbenzenesulfonic acid and sec-butyl alcohol. With the molecular formula CHOS, this compound is notable for its reactivity in organic synthesis, particularly in nucleophilic substitution reactions. Its biological activities, while not extensively documented, suggest potential applications in medicinal chemistry and industrial processes.
This compound primarily participates in nucleophilic substitution reactions due to the presence of the sulfonate ester group, which acts as a good leaving group. The mechanism involves the formation of a transition state where nucleophiles such as amines, alcohols, and thiols displace the sulfonate group, yielding various substituted products.
Common Reactions
- Nucleophilic Substitution : Commonly performed in polar aprotic solvents like DMF or DMSO at elevated temperatures.
- Hydrolysis : Can be hydrolyzed under acidic or basic conditions to yield 4-methylbenzenesulfonic acid and sec-butyl alcohol.
Case Studies and Research Findings
-
Anticancer Activity :
Research has indicated that derivatives of sulfonate esters, including those related to this compound, exhibit significant anticancer activity. For instance, a study evaluated several benzenesulfonate scaffolds with high antiproliferative effects on cancer cell lines. Some derivatives showed IC values below 0.3 µM, indicating potent activity against various cancer types . -
Selectivity Profiles :
The selectivity index (SI) for certain derivatives was notably high, suggesting a favorable therapeutic window. For example, compounds BS3 and BS4 demonstrated SI values of 144.51 and 120.71 respectively against K562 cells, indicating their potential for targeted cancer therapies without significant toxicity to normal cells . -
Mechanistic Insights :
The mechanism of action for these compounds often involves cell cycle arrest at the G2/M phase in cancer cell lines, which is crucial for understanding how these compounds can disrupt tumor growth .
Comparative Analysis of Biological Activity
Compound | IC (µM) | Selectivity Index | Cancer Cell Line |
---|---|---|---|
BS1 | 0.172 | 72.91 | K562 |
BS3 | 0.097 | 97.06 | PANC-1 |
BS4 | 0.173 | 120.71 | K562 |
BS5 | 10.190 | >25 | Various |
Imatinib | 0.133 | - | Various |
Table summarizing the anticancer activity of selected sulfonate esters derived from this compound.
Applications in Research and Industry
This compound serves as a valuable intermediate in organic synthesis and has potential applications in:
- Medicinal Chemistry : As a precursor for synthesizing pharmaceutical compounds.
- Industrial Processes : Utilized in producing specialty chemicals due to its reactivity profile.
Q & A
Q. What are the optimal synthetic routes for preparing sec-butyl 4-methylbenzenesulfonate with high yield and purity?
Basic Research Question
A common method involves reacting 4-methylbenzenesulfonyl chloride with sec-butanol under controlled conditions. A typical procedure includes dissolving sec-butanol in an anhydrous solvent (e.g., dichloromethane), adding the sulfonyl chloride dropwise at 0–5°C, and using a base like pyridine or triethylamine to neutralize HCl byproducts . The reaction mixture is stirred at room temperature, followed by extraction, drying, and solvent evaporation. Yield optimization requires stoichiometric control and exclusion of moisture.
Advanced Consideration : For regioselective tosylation in complex systems, phase-transfer catalysts or microwave-assisted synthesis may enhance efficiency. Comparative studies with tert-butyl analogs suggest steric hindrance from the sec-butyl group may reduce reaction rates, necessitating longer reaction times or elevated temperatures .
Q. How can this compound be purified to eliminate byproducts?
Basic Research Question
Purification typically involves column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Monitoring via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) ensures fraction collection accuracy. For high-purity requirements (>98%), repeated recrystallization or preparative HPLC may be employed .
Advanced Consideration : Impurities like unreacted sulfonic acid or diastereomers (due to sec-butyl stereochemistry) require chiral columns or derivatization techniques for resolution. GC-MS or NMR spectroscopy aids in identifying persistent contaminants .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Basic Research Question
- NMR : H NMR (δ 1.0–1.5 ppm for sec-butyl methyl groups; δ 7.2–7.8 ppm for aromatic protons) and C NMR confirm structure.
- IR : Strong S=O stretches at ~1360 and 1170 cm.
- X-ray Crystallography : Monoclinic crystal systems (e.g., P2/n space group) reveal bond lengths (e.g., S–O ~1.43 Å) and torsional angles, as seen in related tosylates .
Advanced Consideration : Time-resolved Raman spectroscopy can monitor reaction intermediates, while DFT calculations validate electronic structure and reactive sites .
Q. How do steric effects from the sec-butyl group influence its reactivity in nucleophilic substitutions?
Advanced Research Question
The sec-butyl group’s bulkiness slows SN2 reactions compared to primary alkyl analogs. Solvolysis studies of cyclohexyl tosylates (e.g., in ethanol/water) show that steric hindrance increases activation energy, favoring SN1 mechanisms in polar solvents. Kinetic isotopic effect (KIE) studies and Hammett plots quantify these effects . Contradictions in solvent polarity impacts (e.g., acetone vs. DMSO) require multi-variable regression analysis to disentangle steric and electronic contributions.
Q. How should researchers address gaps in toxicity data for this compound?
Advanced Research Question
While no direct toxicity data exists, extrapolation from structural analogs (e.g., sec-butyl chloroformate) suggests moderate respiratory irritation (mouse RD50 ~117 ppm). However, sulfonates are generally less reactive than chloroformates. Acute exposure guidelines (AEGL) for n-butyl chloroformate (5.1 ppm, 6-hour exposure) may serve as provisional limits, but in vitro assays (e.g., Ames test) are critical to confirm mutagenicity .
Q. What role does this compound play as a leaving group in organic synthesis?
Basic Research Question
As a tosyl derivative, it facilitates SN2 displacements (e.g., aziridine formation) due to the excellent leaving ability of the tosylate group. In modified Gabriel-Cromwell reactions, it enables phosphonate incorporation, as demonstrated in aziridin-2-ylphosphonate synthesis .
Advanced Consideration : Competition experiments with mesylates or triflates reveal tosylate’s intermediate reactivity, making it ideal for stepwise functionalization in multi-step syntheses.
Q. What storage conditions are recommended to maintain the stability of this compound?
Basic Research Question
Store in airtight, amber-glass containers under inert gas (N or Ar) at 2–8°C. Avoid exposure to humidity, heat, or strong bases to prevent hydrolysis. Grounding metal containers during transfer minimizes electrostatic ignition risks .
Q. How can solvolysis mechanisms of this compound be studied experimentally?
Advanced Research Question
Pseudo-first-order kinetics in varying solvent systems (e.g., 70% aqueous acetone) track rate constants via conductivity or HPLC. Isotopic labeling (e.g., O in sulfonate) and Eyring plots differentiate between SN1 and SN2 pathways. Comparative studies with tert-butyl analogs highlight steric vs. electronic effects .
Q. What challenges arise in quantifying trace impurities in this compound?
Advanced Research Question
Low-abundance byproducts (e.g., sulfonic acid dimers) require UPLC-MS/MS with MRM transitions for detection. Matrix effects in ESI-MS necessitate isotope dilution or standard addition methods. Cross-referencing spectral libraries (e.g., Reaxys, SciFinder) mitigates misidentification .
Q. Can this compound serve as a biochemical probe?
Advanced Research Question
Derivatization with fluorescent tags (e.g., dansyl chloride) enables tracking in cellular uptake studies. Its stability in physiological pH (vs. labile esters) makes it suitable for prodrug design, as seen in amino acid derivatives like dibenzyl aspartate tosylate .
Properties
IUPAC Name |
butan-2-yl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S/c1-4-10(3)14-15(12,13)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHWQTQILBGWRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398931 | |
Record name | butan-2-yl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
715-11-7 | |
Record name | butan-2-yl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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